molecular formula C14H26O2 B14896829 3-Methyloxacyclotetradecan-2-one

3-Methyloxacyclotetradecan-2-one

Cat. No.: B14896829
M. Wt: 226.35 g/mol
InChI Key: XAWSKPSSJADZMX-UHFFFAOYSA-N
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Description

3-Methyloxacyclotetradecan-2-one is a macrocyclic lactone characterized by a 14-membered ring containing an oxygen atom (oxacyclo) and a methyl substituent at the 3-position. Lactones are cyclic esters derived from hydroxy carboxylic acids, and their properties are influenced by ring size, substituents, and functional groups.

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

3-methyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C14H26O2/c1-13-11-9-7-5-3-2-4-6-8-10-12-16-14(13)15/h13H,2-12H2,1H3

InChI Key

XAWSKPSSJADZMX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloxacyclotetradecan-2-one typically involves the formation of a lactone ring. One common method is the intramolecular cyclization of hydroxy acids or hydroxy esters under acidic or basic conditions. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the lactone ring .

Industrial Production Methods

In industrial settings, the production of 3-Methyloxacyclotetradecan-2-one can be achieved through large-scale esterification reactions followed by cyclization. The process may involve the use of catalysts to increase the yield and efficiency of the reaction. The specific conditions and reagents used can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

3-Methyloxacyclotetradecan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyloxacyclotetradecan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and macrolide antibiotics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating infections and other diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyloxacyclotetradecan-2-one involves its interaction with specific molecular targets and pathways. The lactone ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Macrocyclic Lactones vs. Linear Esters

Methyl Tetradecanoate (CAS 124-10-7)

  • Structure: Linear ester of tetradecanoic acid (C₁₄H₂₈O₂) with a methyl group.
  • Properties : Higher molecular weight (242.40 g/mol) compared to 3-Methyloxacyclotetradecan-2-one (estimated ~226 g/mol). Linear esters typically exhibit higher boiling points due to stronger intermolecular forces, whereas cyclic esters like lactones may have lower melting points due to reduced symmetry .
  • Applications : Used in surfactants and flavoring agents, contrasting with macrocyclic lactones, which are often employed in perfumery for musk-like scents .

Ring Size Effects: Macrocyclic vs. Small-Ring Compounds

Cyclopentenone Derivatives (e.g., 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate)

  • Structure : 5-membered ring with ketone and ester groups.
  • Properties: Smaller rings exhibit higher ring strain, increasing reactivity. Macrocyclic lactones like 3-Methyloxacyclotetradecan-2-one are more conformationally flexible, enhancing stability and solubility in nonpolar solvents .

Functional Group Comparison: Lactones vs. Ketones

3-Methylideneoctan-2-one (CAS 63759-55-7)

  • Structure : Acyclic ketone with a methylene group.
  • Properties : Ketones lack the ester oxygen, reducing polarity compared to lactones. This affects solubility; lactones may exhibit better solubility in polar aprotic solvents .
  • Reactivity : Ketones undergo nucleophilic additions, whereas lactones participate in ring-opening reactions, useful in polymer synthesis .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Ring Size Key Properties
3-Methyloxacyclotetradecan-2-one* C₁₃H₂₄O₂ ~226 Lactone 14 Stable, low melting point
Methyl Tetradecanoate C₁₅H₃₀O₂ 242.40 Linear ester N/A High boiling point, surfactant use
3-Methylideneoctan-2-one C₉H₁₄O 138.21 Ketone N/A Volatile, acyclic structure
Cyclopentenone derivative C₁₀H₁₂O₄ 196.20 Cyclic ketone/ester 5 High reactivity, enzymatic synthesis

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